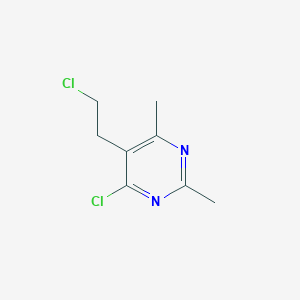

4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their significance in biological systems as they are part of the structure of nucleotides, the basic building blocks of DNA and RNA. Although the specific compound is not directly mentioned in the provided papers, the related research on pyrimidine derivatives can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a green approach to synthesizing a dimethylpyrimidine derivative using a tandem Aldol condensation-Michael addition process in aqueous diethylamine medium is described . Another synthesis method involves a one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from aminouracil, which could potentially be adapted for the synthesis of the compound . Additionally, the preparation of 4,6-dimethyl-2-methanesulfonylpyrimidine from thiourea via methylation, condensation, and oxidation steps is reported, which might be relevant for the synthesis of chloroethylated pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic techniques and theoretical calculations. For example, the 3D structure of a dimethylpyrimidine derivative was confirmed by single-crystal X-ray structure determination, and the molecular structure was calculated using DFT B3LYP/6-311G(d,p) method . Similarly, the crystal structure of 4-(4,6-dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester was determined by X-ray diffraction, and theoretical investigations were carried out with DFT-B3LYP/6-311G, HF/6-311G, and MP2/6-311G methods .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, forming complexes with other compounds or reacting with heterocumulenes to yield novel structures. For instance, dimethyl-2,2'-bipyridyl complexes with chloranilic acid form hydrogen-bonded chains, which could be a consideration for the reactivity of the compound . The reactions of aminouracil with heterocumulenes to form pyrimido[4,5-d]pyrimidines after elimination and tautomerisation are also of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be deduced from their molecular structure and the nature of substituents. For example, the electronic spectra, NMR chemical shifts, and molecular electrostatic potential (MEP) of a dimethylpyrimidine derivative were calculated to predict the most reactive sites for electrophilic and nucleophilic attacks . The crystal structures and phase transitions of dimethyl bipyridyls and their complexes provide insights into the physical properties such as differential scanning calorimetry, dilatometric, and dielectric characteristics .

Aplicaciones Científicas De Investigación

Cation Tautomerism and Molecular Recognition

Pyrimidine derivatives exhibit complex behaviors such as cation tautomerism, which plays a crucial role in molecular recognition processes essential for pharmaceutical applications. Studies on pyrimidine salts have shown different tautomeric forms and their implications for molecular recognition, critical for targeted drug actions (Rajam et al., 2017).

Crystal Engineering and Co-Crystal Design

The versatility of pyrimidine units in forming co-crystals with various carboxylic acids demonstrates the potential for designing materials with desired properties. These co-crystals, based on hydrogen bonding and halogen interactions, provide insights into supramolecular architectures that could inform the development of new materials and pharmaceuticals (Rajam et al., 2018).

Anticancer and Anti-inflammatory Applications

Derivatives of pyrimidine have been evaluated for their potential anticancer, anti-inflammatory, and analgesic activities. This indicates the broader applicability of pyrimidine compounds in therapeutic contexts, highlighting their importance in drug discovery and development efforts (Sondhi et al., 2001).

Synthesis and Characterization of Derivatives

The synthesis and characterization of pyrimidine derivatives, including studies on their crystal structures and tautomeric behaviors, are foundational for understanding their chemical properties and potential applications. These insights are crucial for exploring the use of such compounds in developing new pharmaceuticals and materials (Le, 2014).

Dimerization and Supramolecular Chemistry

The dimerization properties of ureidopyrimidones, through quadruple hydrogen bonding, underscore the significance of pyrimidine derivatives in supramolecular chemistry. This property could be exploited in the design of novel molecular assemblies and materials with specific functionalities (Beijer et al., 1998).

Safety And Hazards

Direcciones Futuras

The 1,2,3-dithiazole scaffold, which is similar to the structure of “4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine”, has been reported to possess a wide variety of nascent pharmacological activities . This suggests that there could be potential opportunities for the development of new compounds and drugs using this scaffold .

Propiedades

IUPAC Name |

4-chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-5-7(3-4-9)8(10)12-6(2)11-5/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEUTEVJLKUCNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)Cl)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-(2-chloroethyl)-2,6-dimethylpyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2521903.png)

![6-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2521906.png)

![7-(2-chlorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2521913.png)

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)

![1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2521916.png)

(2,2,2-trifluoroethyl)amine](/img/structure/B2521917.png)

![4-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2521919.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)

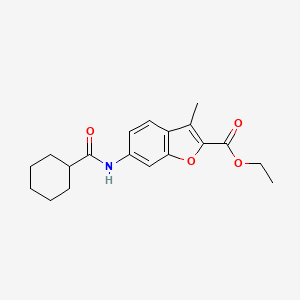

![Ethyl 5-((2-methylbenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521923.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide](/img/structure/B2521926.png)